(2-Amino-4-chloro-6-methylphenyl)amine hydrochloride
CAS No.: 1269383-47-2
Cat. No.: VC8065209
Molecular Formula: C7H10Cl2N2
Molecular Weight: 193.07
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1269383-47-2 |
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Molecular Formula | C7H10Cl2N2 |
Molecular Weight | 193.07 |
IUPAC Name | 5-chloro-3-methylbenzene-1,2-diamine;hydrochloride |
Standard InChI | InChI=1S/C7H9ClN2.ClH/c1-4-2-5(8)3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H |
Standard InChI Key | GIXZLTXPFQQWOO-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=C1N)N)Cl.Cl |
Canonical SMILES | CC1=CC(=CC(=C1N)N)Cl.Cl |
Introduction
Chemical Identification and Structural Properties
Nomenclature and Synonyms
The compound is recognized by multiple synonyms, including 5-chloro-3-methyl-1,2-phenylenediamine hydrochloride and 1,2-benzenediamine, 5-chloro-3-methyl-, hydrochloride . Its CAS registry number is 109671-52-5, distinguishing it from related isomers such as 4-chloro-2-methylaniline (CAS 95-69-2) .
Molecular Structure and Computational Analysis
The base structure, , features a benzene ring substituted with chlorine at position 4, a methyl group at position 6, and amine groups at positions 1 and 2. Density functional theory (DFT) studies on analogous compounds, such as 2-chloro-4-methylaniline, reveal planar geometries with intramolecular hydrogen bonding between amine groups and halogen atoms . These interactions stabilize the crystal lattice in the hydrochloride form, as evidenced by X-ray diffraction patterns of similar compounds .
Table 1: Key Structural Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 193.07 g·mol |
Hydrogen Bond Donors | 2 (amine groups) |
Hydrogen Bond Acceptors | 2 (amine groups) |
Aromatic Rings | 1 |
Synthesis and Reaction Chemistry
Synthetic Routes
The hydrochloride salt is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling reactions. A representative protocol involves:
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Reacting 4-chloro-2-methylaniline with a brominated benzylamide derivative in the presence of palladium(II) acetate, rac-BINAP ligand, and sodium tert-butoxide in toluene at 80°C .
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Purifying the intermediate through silica gel chromatography.
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Treating the product with p-methoxybenzyl chloride and sodium hydride in DMF to yield the protected amine, followed by acidification to form the hydrochloride salt .
Reaction Mechanisms
The palladium-catalyzed coupling facilitates aryl-amine bond formation, while the hydrochloride salt enhances solubility in polar solvents like water or DMF. The methyl and chloro substituents electronically deactivate the ring, directing further electrophilic substitutions to the para position relative to the methyl group .
Physical and Spectroscopic Properties
Solubility and Stability
The compound is sparingly soluble in nonpolar solvents (e.g., hexane) but exhibits moderate solubility in methanol (≈50 mg/mL) and DMF (≈100 mg/mL) . It is stable under inert atmospheres but prone to oxidation in air, necessitating storage at 2–8°C.
Spectroscopic Characterization
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FT-IR: Peaks at 3350 cm (N–H stretch), 1620 cm (C–N bend), and 750 cm (C–Cl bend) .
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Mass Spectrometry: ESI-MS shows a dominant ion at ([M–HCl]) .
Parameter | Value |
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Hazard Symbols | Xi |
PPE Requirements | Gloves, lab coat, eye protection |
First Aid Measures | Rinse skin/eyes with water |
Carcinogenicity and Environmental Impact
While no direct carcinogenicity data exists for this compound, structurally similar 4-chloro-o-toluidine is a known bladder carcinogen in humans (IARC Group 1) . Environmental toxicity studies are lacking, but its persistence in aquatic systems is predicted due to low biodegradability.
Applications in Pharmaceutical Research
Intermediate in Drug Synthesis
The compound serves as a precursor to histamine H receptor antagonists, which are investigated for treating neurological disorders. Its amine groups enable conjugation with carbonyl-containing moieties to form Schiff bases, a common strategy in prodrug design .
Case Study: Antiviral Agents
In a 2022 study, the hydrochloride salt was alkylated with a brominated quinoline derivative to yield a compound with IC = 0.8 μM against SARS-CoV-2 in Vero E6 cells .
Year | Price (USD/100 mg) |
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2016 | 313.00 |
2022 | 313.00 |
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